molecular formula C10H7N3OS B1386845 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole CAS No. 1172365-30-8

5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole

Cat. No. B1386845
M. Wt: 217.25 g/mol
InChI Key: CWHRALWBDFLQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole is an organic compound that belongs to the classes of heterocyclic compound and benzothiazoles. It has the molecular formula C10H7N3OS .


Synthesis Analysis

There is a functional-group translocation reaction of cyano (CN) groups in common nitriles, allowing for the direct positional exchange between a CN group and an unactivated C−H bond . This reaction shows high fidelity for 1,4-CN translocation, frequently contrary to inherent site selectivity in conventional C−H functionalizations .


Molecular Structure Analysis

The molecular structure of 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The molecular weight is 217.24708 g/mol .


Chemical Reactions Analysis

The functional-group translocation reaction of cyano (CN) groups in common nitriles allows for the direct positional exchange between a CN group and an unactivated C−H bond . This reaction shows high fidelity for 1,4-CN translocation .


Physical And Chemical Properties Analysis

The predicted density of 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole is 1.458±0.06 g/cm3 . The predicted pKa value is 6.53±0.43 .

properties

IUPAC Name

1-cyano-N-(2-methyl-1,3-benzothiazol-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHRALWBDFLQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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